

Lenvatinib Metabolism: A Cross-Species Comparative Analysis

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Compound of Interest		
Compound Name:	Lenvatinib N-Oxide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, across different species, including humans, monkeys, and rats. Understanding the species-specific metabolism of Lenvatinib is crucial for the extrapolation of preclinical safety and efficacy data to clinical scenarios. This document summarizes quantitative data, details experimental methodologies, and visualizes key metabolic pathways to support further research and drug development.

Cross-Species Comparison of Lenvatinib Metabolite Profiles

The metabolism of Lenvatinib exhibits both similarities and notable differences across humans, monkeys, and rats. While the parent drug remains the major circulating component in the plasma of all three species, the profile of excreted metabolites reveals species-specific pathways.

In humans, Lenvatinib is extensively metabolized, with unchanged drug accounting for only a small fraction of the excreted dose.[1] The primary routes of metabolism include oxidation, Novidation, demethylation, and glucuronidation.[1]

Preclinical studies have highlighted unique metabolic pathways in monkeys and rats.[1] In monkeys, a significant pathway involves glutathione (GSH) conjugation, followed by



intramolecular rearrangement.[2] In rats, O-desmethyl lenvatinib and **lenvatinib N-oxide** have been identified as products of CYP-mediated metabolism in vitro.

The following table summarizes the distribution of Lenvatinib and its major metabolites.

Metabolite/Parent Drug	Human	Monkey	Rat
Unchanged Lenvatinib (Plasma)	~97% of total radioactivity[1]	>90% of total radioactivity	Major component
Unchanged Lenvatinib (Urine)	0.38% of administered dose	Not detected	Present
Unchanged Lenvatinib (Feces)	2.5% of administered dose	Present	Present
M2 (O-desmethyl)	Present	Present	Present
M3 (N-oxide)	Present	Present	Present
Glutathione Conjugates & Rearrangement Products	Minor	Major	Minor

Experimental Protocols

The identification and quantification of Lenvatinib and its metabolites are primarily achieved through validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. Below are generalized methodologies employed in these key experiments.

In Vivo Metabolite Profiling in Humans

- Study Design: A human mass balance study was conducted where healthy volunteers received a single oral dose of radiolabeled [14C]Lenvatinib.
- Sample Collection: Plasma, urine, and feces were collected at predetermined intervals.



- Sample Preparation: Plasma samples were typically subjected to protein precipitation. Urine samples were often used directly or after dilution. Feces were homogenized and extracted.
- Analytical Method: Metabolites were identified and quantified using liquid chromatographyhigh resolution mass spectrometry (LC-HRMS) with off-line radioactivity detection.

In Vivo Metabolite Profiling in Animals (Rats and Monkeys)

- Study Design: Rats and monkeys received a single oral dose of [14C]Lenvatinib.
- Sample Collection: Plasma, urine, feces, and bile (in cannulated models) were collected.
- Sample Preparation: Similar to human sample preparation, involving protein precipitation for plasma and extraction for feces.
- Analytical Method: LC-MS/MS was used for the identification and quantification of Lenvatinib and its metabolites.

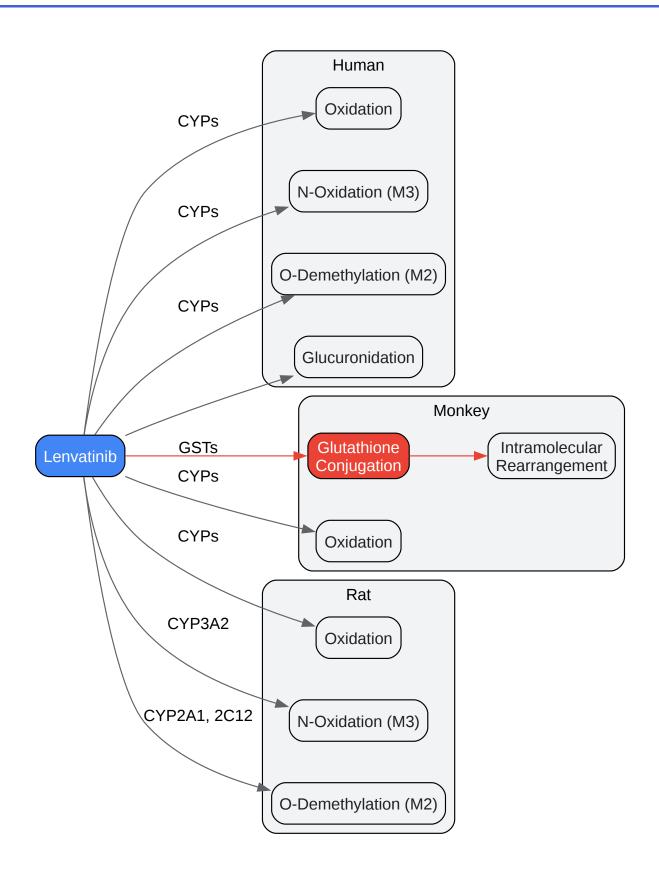
In Vitro Metabolism using Liver Microsomes

- Objective: To identify the cytochrome P450 (CYP) enzymes involved in Lenvatinib metabolism.
- Method: Lenvatinib was incubated with human, rat, or monkey liver microsomes in the presence of NADPH.
- Analysis: The formation of metabolites was monitored by LC-MS/MS.

Metabolic Pathways of Lenvatinib

The metabolic fate of Lenvatinib is diverse and species-dependent. The primary biotransformation pathways include oxidation, demethylation, N-oxidation, and conjugation. In monkeys, a unique pathway involving glutathione conjugation and subsequent rearrangement is prominent.





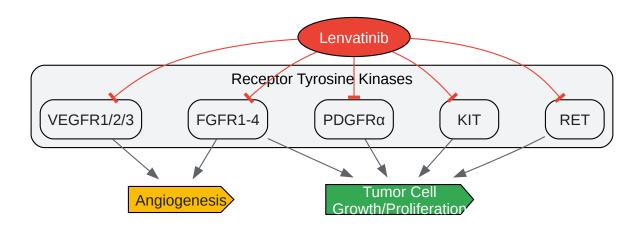
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Caption: Major metabolic pathways of Lenvatinib in human, monkey, and rat.



Lenvatinib Signaling Pathway Inhibition

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects by blocking several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.



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Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

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References

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